

Harnessing Novel Therapeutic Avenues in Cardiovascular Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction: Cardiovascular disease (CVD) remains the foremost cause of global morbidity and mortality.[1][2] Despite significant therapeutic progress, the increasing prevalence of CVD, driven by an aging population and lifestyle factors, necessitates the exploration of innovative research applications.[3] This technical guide provides an in-depth overview of key emerging areas in cardiovascular research, offering detailed insights for scientists and drug development professionals. We will delve into the roles of inflammation and immunity, metabolic remodeling, the revolutionary potential of gene editing, the application of artificial intelligence in drug discovery, and the clinical utility of novel biomarkers. This document is designed to be a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visualizations of complex biological pathways and workflows.

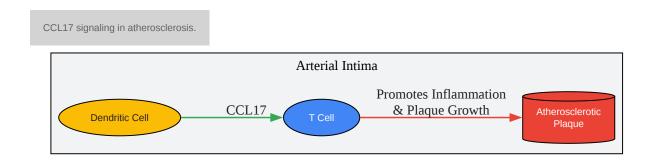
Immuno-Inflammatory Mechanisms in Atherosclerosis

Accumulating evidence firmly establishes atherosclerosis as a chronic inflammatory disease of the arterial wall.[4][5][6] Both the innate and adaptive immune systems are integral to all stages of atherosclerosis, from the initial fatty streak formation to the eventual rupture of vulnerable plaques.[6] This understanding has opened new therapeutic avenues targeting specific inflammatory pathways to mitigate cardiovascular risk beyond traditional lipid-lowering strategies.[6][7]



Key Signaling Pathways

A critical pathway involves the recruitment of immune cells into the arterial intima. Dendritic cells within atherosclerotic lesions produce chemokines, such as CCL17, which attract T cells, key players in the adaptive immune response.[8] Elevated serum levels of CCL17 are associated with an increased risk of atherosclerosis.[8] Targeting this signaling cascade represents a promising strategy to impede the progression of the disease.[8] Another pivotal pathway is mediated by the pro-inflammatory cytokine Interleukin-1 β (IL-1 β), which has been shown to be a key driver of inflammation in atherosclerosis.[7]



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CCL17 signaling in atherosclerosis.

Quantitative Data from Clinical Trials

The potential of anti-inflammatory therapies has been validated in large-scale clinical trials. The Canakinumab Anti-Inflammatory Thrombosis Outcomes Study (CANTOS) was a landmark trial that demonstrated the efficacy of targeting the IL-1β pathway.



Trial	Intervention	Patient Population	Primary Endpoint	Key Finding	Reference
CANTOS	Canakinumab (monoclonal antibody against IL-1β)	Patients with a history of myocardial infarction and high- sensitivity C- reactive protein (hsCRP) ≥2 mg/L	Nonfatal myocardial infarction, nonfatal stroke, or cardiovascula r death	15% relative risk reduction in the primary endpoint with the 150-mg dose compared to placebo.	[6][7]
COLCOT	Colchicine	Patients with a recent myocardial infarction	Composite of cardiovascula r death, resuscitated cardiac arrest, myocardial infarction, stroke, or urgent hospitalizatio n for angina	23% relative risk reduction in the primary endpoint compared to placebo.	[9]

Experimental Protocol: Induction of Atherosclerosis in Apolipoprotein E-Deficient (ApoE-/-) Mice

The ApoE-/- mouse is one of the most widely used animal models for studying atherosclerosis due to its susceptibility to developing dyslipidemia and subsequent atherosclerotic plaques.[10] [11]

Objective: To induce the formation of advanced atherosclerotic lesions in ApoE-/- mice.

Materials:



- Apolipoprotein E-deficient (ApoE-/-) mice (e.g., C57BL/6J background), typically 6-8 weeks old.[12]
- High-fat, Western-type diet (e.g., containing 21% fat by weight and 0.15-0.2% cholesterol).
 [12]
- Standard animal housing and care facilities.
- Anesthesia (e.g., isoflurane).
- Surgical tools for perfusion and tissue harvesting.
- · Phosphate-buffered saline (PBS).
- 4% paraformaldehyde (PFA) for fixation.
- Oil Red O stain for lipid visualization.
- Microscope for imaging.

Procedure:

- Acclimatization: House ApoE-/- mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.
- Dietary Intervention: At 8 weeks of age, switch the mice from a standard chow diet to a highfat, Western-type diet.[12]
- Experimental Duration: Maintain the mice on the high-fat diet for a period of 12 to 16 weeks to allow for the development of advanced atherosclerotic lesions.[12]
- Tissue Harvesting:
 - Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
 - Perform a thoracotomy to expose the heart and major vessels.



- Perfuse the circulatory system via the left ventricle with cold PBS to flush out blood,
 followed by perfusion with 4% PFA to fix the tissues.
- Carefully dissect the aorta from the heart to the iliac bifurcation.
- Lesion Analysis:
 - Clean the harvested aorta of any surrounding adipose and connective tissue.
 - Cut the aorta longitudinally and pin it flat on a black wax dissecting pan.
 - Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.
 - Capture high-resolution images of the stained aorta.
 - Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).

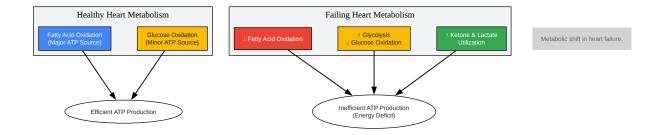
Metabolic Remodeling in Heart Failure

The healthy heart is metabolically flexible, primarily relying on fatty acid oxidation for its immense ATP requirements.[13][14] However, in the context of heart failure (HF), the heart undergoes a significant metabolic shift. This remodeling involves a decreased reliance on fatty acids and an increased utilization of glucose, ketones, and lactate.[13][15] This transition is not merely an adaptation but also contributes to the pathophysiology of HF through mechanisms beyond ATP depletion, including oxidative stress and structural remodeling.[15]

Key Metabolic Pathways

In the failing heart, fatty acid oxidation is impaired, leading to reduced ATP production.[14][15] Concurrently, there is a shift towards anaerobic glycolytic metabolism.[13] While glucose oxidation may be decreased, other non-ATP-generating pathways of glucose metabolism, such as the hexosamine biosynthesis pathway (HBP) and the pentose phosphate pathway (PPP), are induced.[15] The failing heart also increases its uptake of ketones and lactate as alternative fuel sources.[13]





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Metabolic shift in heart failure.

Quantitative Data: Substrate Utilization

Studies using arterio-venous metabolomics have quantified the changes in substrate uptake and release in healthy versus failing human hearts.



Metabolite Class	Healthy Human Heart	Failing Human Heart	Key Observation	Reference
Fatty Acids	High Uptake (Primary Fuel)	Decreased Uptake	Shift away from fatty acids as the primary energy source.	[13]
Glucose	Limited Uptake	Increased Uptake (Glycolysis)	Increased reliance on glucose metabolism.	[13]
Ketones	Minimal Uptake	Increased Uptake	Utilization of ketones as an alternative, protective fuel source.	[13]
Lactate	Minimal Uptake	Increased Uptake	Increased utilization of lactate for energy.	[13]
Amino Acids	Net Release	Net Release	Continued release, with potential alterations in specific amino acid profiles.	[13]

Experimental Protocol: Arterio-Venous Metabolomics for Cardiac Substrate Utilization

This powerful technique measures the difference in metabolite concentrations between arterial blood entering the heart and coronary sinus blood leaving the heart to quantify myocardial substrate uptake and release.[13]



Objective: To determine the net balance of metabolites (e.g., fatty acids, glucose, lactate, ketones, amino acids) across the human heart.

Materials:

- Cardiac catheterization laboratory.
- Catheters for accessing the aortic root (arterial sample) and the coronary sinus (venous sample).
- · Heparinized blood collection tubes.
- · Centrifuge for plasma separation.
- -80°C freezer for sample storage.
- Mass spectrometry platform (e.g., LC-MS/MS) for metabolite quantification.
- · Metabolite standards for calibration.

Procedure:

- Patient Preparation: Patients fast overnight before the procedure. Informed consent is obtained.
- Catheterization: Under sterile conditions, catheters are inserted via a peripheral artery and vein. One catheter is advanced to the aortic root to sample arterial blood, and another is advanced into the coronary sinus to sample the venous effluent from the myocardium.
- Blood Sampling:
 - Simultaneously draw paired blood samples from the aortic root and the coronary sinus.
 - Collect samples into pre-chilled, heparinized tubes.
 - Immediately place samples on ice to quench metabolic activity.
- Sample Processing:



- Within 30 minutes of collection, centrifuge the blood samples at 4°C to separate plasma.
- Aliquot the plasma into cryovials and snap-freeze in liquid nitrogen.
- Store samples at -80°C until analysis.
- Metabolomic Analysis:
 - Thaw plasma samples on ice.
 - Perform metabolite extraction using a suitable method (e.g., protein precipitation with cold methanol).
 - Analyze the extracts using a targeted or untargeted mass spectrometry-based metabolomics platform.
 - Quantify the concentration of key metabolites in each arterial and venous sample by comparing against a standard curve.
- Data Analysis:
 - For each metabolite, calculate the arterio-venous (A-V) concentration difference by subtracting the coronary sinus (venous) concentration from the aortic root (arterial) concentration.
 - A positive A-V difference indicates net myocardial uptake of the metabolite.
 - A negative A-V difference indicates net myocardial release of the metabolite.
 - Statistical analysis is performed to compare A-V differences between healthy control subjects and patients with heart failure.

Gene Editing for Modeling and Treating CVD

The advent of CRISPR-Cas9 genome editing has ushered in a new era for cardiovascular research, providing powerful tools to model diseases and develop novel therapeutic strategies. [16][17] This technology allows for precise modification of the genome, enabling the creation of

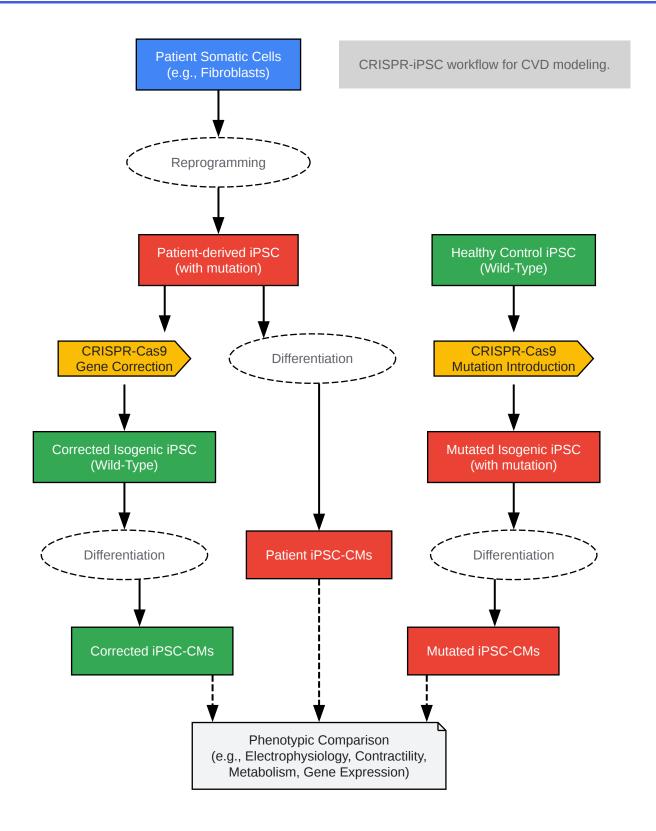


isogenic cell lines and animal models to study disease mechanisms, as well as the potential for direct in vivo correction of pathogenic mutations.[16][18]

Experimental Workflow: CRISPR-iPSC for Disease Modeling

Human induced pluripotent stem cells (iPSCs) can be differentiated into cardiomyocytes (iPSC-CMs) and other cardiac cell types, offering a patient-specific, in vitro platform.[18] Combining iPSC technology with CRISPR-Cas9 allows for precise genetic manipulation to investigate the functional consequences of specific mutations.[16]





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CRISPR-iPSC workflow for CVD modeling.

Quantitative Data: Gene Therapy Clinical Trials for CVD



Several gene therapies for cardiovascular diseases are currently in clinical development, targeting a range of monogenic disorders.

Disease	Gene Target	Therapeut ic Approach	Delivery Vector	Phase	Identifier	Reference
Hypertroph ic Cardiomyo pathy (HCM)	MYBPC3	Gene replaceme nt	AAV	Preclinical/ Phase I	-	[17][19]
Familial Hyperchole sterolemia (FH)	PCSK9	Base editing (inactivation)	Lipid Nanoparticl e (LNP)	Phase I	NCT05398 029	[19]
Danon Disease	LAMP2	Gene replaceme nt	AAV9	Phase I/II	NCT03882 437	[19]
Duchenne Muscular Dystrophy (DMD)	DMD	Gene replaceme nt (micro- dystrophin)	AAV	Phase III	NCT03375 164	[19]

Experimental Protocol: AAV9-Mediated Gene Editing in Cardiomyocytes

Adeno-associated virus serotype 9 (AAV9) is a widely used vector for cardiac gene delivery due to its high tropism for cardiomyocytes.[17]

Objective: To deliver CRISPR-Cas9 components to iPSC-derived cardiomyocytes for targeted gene editing.

Materials:



- High-titer AAV9 vectors co-expressing SpCas9 and a gene-specific single guide RNA (sgRNA).
- iPSC-derived cardiomyocytes cultured in appropriate media.
- Multi-well culture plates.
- Standard cell culture incubator (37°C, 5% CO2).
- Reagents for DNA extraction and PCR.
- Sanger sequencing or next-generation sequencing (NGS) service.
- Reagents for off-target analysis (e.g., GUIDE-seq, CIRCLE-seq).

Procedure:

- Cell Culture: Plate iPSC-CMs at a desired density in multi-well plates and allow them to form a confluent, beating monolayer.
- AAV9 Transduction:
 - Calculate the required volume of AAV9 vector to achieve the desired multiplicity of infection (MOI). MOIs typically range from 1x10⁴ to 1x10⁶ vector genomes per cell.
 - Dilute the AAV9 vector in fresh cell culture medium.
 - Remove the old medium from the iPSC-CMs and replace it with the AAV9-containing medium.
 - Incubate the cells for 24-48 hours to allow for viral transduction.
- Post-Transduction Culture: After the incubation period, replace the virus-containing medium with fresh medium. Culture the cells for an additional 5-10 days to allow for robust expression of Cas9 and sgRNA, and for the editing process to occur.
- Assessment of Editing Efficiency:



- Harvest a subset of the transduced cells and extract genomic DNA.
- Amplify the target genomic region using PCR.
- Analyze the PCR product using Sanger sequencing and a TIDE (Tracking of Indels by Decomposition) analysis tool to quantify the percentage of insertions and deletions (indels). Alternatively, use NGS for more comprehensive analysis.
- Off-Target Analysis:
 - Perform computational prediction of potential off-target sites.
 - Experimentally validate off-target editing at high-probability sites by PCR and sequencing of the genomic DNA from transduced cells.
 - For a more unbiased assessment, employ methods like GUIDE-seq or CIRCLE-seq.
- Functional Analysis: Use the remaining gene-edited iPSC-CMs for downstream functional assays (e.g., calcium imaging, contractility measurements, electrophysiology) to assess the phenotypic consequences of the gene edit.

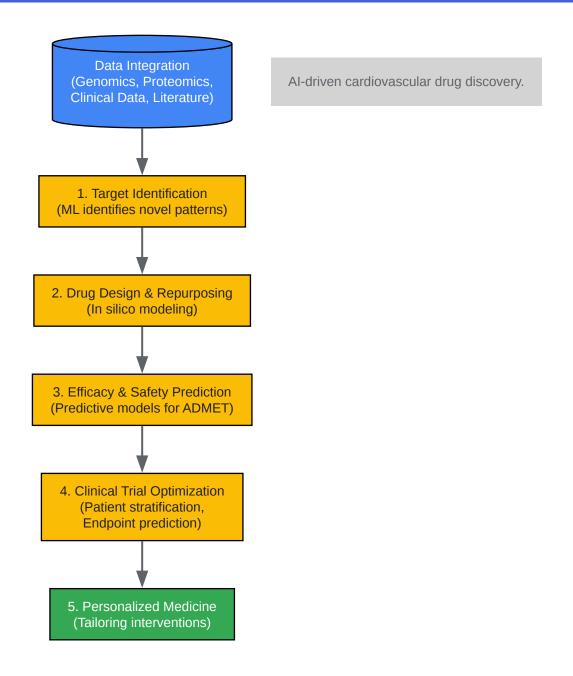
Artificial Intelligence in Cardiovascular Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize cardiovascular pharmacotherapy by accelerating drug discovery, optimizing clinical trials, and enabling personalized medicine.[20][21] These computational methods can analyze vast and complex biomedical datasets to identify novel drug targets, predict compound efficacy and safety, and stratify patient populations.[20]

Logical Workflow: AI-Driven Drug Discovery

The integration of AI/ML spans the entire drug development pipeline, from initial hypothesis generation to post-market surveillance.





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AI-driven cardiovascular drug discovery.

Quantitative Data: Examples of AI/ML Applications

Al models have demonstrated strong performance in various cardiovascular pharmacotherapy applications.



Application Area	AI/ML Model Used	Task	Performance Metric	Reference
Adverse Event Prediction	Random Forest, Gradient Boosting	Predict renal adverse events from RAAS inhibitors.	High performance (specific metrics not detailed).	[20]
Adverse Event Prediction	Machine Learning Model (unspecified)	Predict hypokalemia in hypertensive patients on diuretics.	High performance (lacked external validation).	[20]
Drug Discovery	Deep Learning	Predict protein structure (e.g., AlphaFold).	High accuracy in structure prediction.	[22]
lmage Analysis	Deep Learning (e.g., CathAI, DeepCoro)	Measure stenosis severity on coronary angiograms.	High accuracy, enabling rapid screening.	[22]

Experimental Protocol: Developing an ML Model to Predict Drug Side Effects

This protocol outlines a general methodology for creating a machine learning model to predict adverse drug reactions (ADRs) in cardiovascular patients.[20]

Objective: To build and validate a predictive model for a specific ADR associated with a cardiovascular drug.

Materials:

Large-scale patient dataset (e.g., electronic health records, clinical trial data) containing
patient demographics, clinical characteristics, comorbidities, concomitant medications,
genetic information, and outcomes (presence/absence of the ADR).



- Computing resources (e.g., cloud computing platform or local high-performance server).
- Programming environment (e.g., Python) with data science libraries (e.g., Pandas, Scikitlearn, TensorFlow/PyTorch).

Procedure:

- Data Acquisition and Preprocessing:
 - Collect and integrate data from various sources.
 - Clean the data: handle missing values (e.g., through imputation), correct errors, and standardize formats.
 - Define the outcome variable (e.g., binary indicator for the occurrence of the ADR within a specific timeframe).
- Feature Engineering and Selection:
 - Create relevant features from the raw data (e.g., calculate polypharmacy scores, create interaction terms).
 - Select the most informative features using methods like recursive feature elimination,
 LASSO regression, or feature importance scores from tree-based models.
- Model Selection and Training:
 - Split the dataset into training, validation, and testing sets (e.g., 70%/15%/15% split).
 - Choose several candidate ML models suitable for the prediction task (e.g., Logistic Regression, Support Vector Machines, Random Forest, Gradient Boosting Machines, Neural Networks).
 - Train each model on the training dataset. Use the validation set to tune hyperparameters (e.g., using grid search or Bayesian optimization) to prevent overfitting.
- Model Evaluation:



- Evaluate the performance of the final, tuned models on the unseen testing set.
- Use appropriate performance metrics for the clinical context, such as:
 - Area Under the Receiver Operating Characteristic Curve (AUC-ROC): Overall model discrimination.
 - Precision-Recall Curve (PRC): Useful for imbalanced datasets where the ADR is rare.
 - Sensitivity (Recall), Specificity, Positive Predictive Value (PPV), Negative Predictive Value (NPV).
- Model Interpretation and Validation:
 - Use model interpretation techniques (e.g., SHAP SHapley Additive exPlanations) to understand which features are driving the model's predictions.
 - Perform external validation by testing the model on a completely independent dataset from a different patient population or healthcare system to assess its generalizability.[20]
- Deployment (Prospective): If validated successfully, the model can be integrated into clinical decision support systems to flag high-risk patients for closer monitoring or alternative therapies.

Novel Biomarkers for Precision Cardiology

Cardiovascular biomarkers are indispensable tools for diagnosis, prognosis, and risk stratification.[1][23] While traditional markers like troponins and B-type natriuretic peptides (BNP) are mainstays in clinical practice, research continues to uncover novel biomarkers that provide deeper insights into specific pathophysiological processes such as inflammation, fibrosis, and metabolic dysregulation.[1][2][24]

Logical Relationship: Categorization of Cardiovascular Biomarkers

Biomarkers can be categorized based on the biological pathway they represent, aiding in a more nuanced understanding of a patient's disease state.



Categorization of cardiovascular biomarkers.

Quantitative Data: Key Cardiovascular Biomarkers

This table summarizes established and emerging biomarkers, their pathophysiological role, and clinical utility.



Biomarker	Category	Pathophysiologi cal Role	Primary Clinical Application	Reference
Cardiac Troponins (cTnl, cTnT)	Myocardial Injury	Released from damaged cardiomyocytes.	Gold standard for diagnosis of myocardial infarction.[1]	[1][24]
BNP / NT- proBNP	Myocardial Stress	Released in response to ventricular stretch and pressure overload.	Diagnosis, prognosis, and management of heart failure.[24]	[1][24]
hs-CRP	Inflammation	Systemic marker of inflammation.	Risk stratification for future cardiovascular events.[23][25]	[23][25][26]
Galectin-3	Fibrosis / Remodeling	Mediates tissue fibrosis and inflammation.	Prognosis in heart failure; identifies patients at risk for adverse remodeling.[24]	[1][24]
ST2 (soluble)	Myocardial Stress / Fibrosis	Receptor for IL- 33; levels increase with myocardial strain and fibrosis.	Prognosis in heart failure; risk stratification.[1]	[1][2]
Lipoprotein(a) [Lp(a)]	Lipid / Genetic	Pro-atherogenic lipoprotein; levels are largely genetically determined.	Identifies individuals with high genetic risk for ASCVD.[23] [25][26]	[23][25][26]



TMAO

Metabolic / Gut
Microbiome

Metabolite linked
to stratification.[1]
atherosclerosis.

Experimental Protocol: High-Sensitivity Cardiac Troponin T (hs-cTnT) Assay

High-sensitivity assays have improved the detection of myocardial injury, allowing for earlier diagnosis and more accurate risk assessment.[2]

Objective: To quantify the concentration of cardiac troponin T in patient plasma or serum using a high-sensitivity immunoassay.

Materials:

- Automated immunoassay analyzer (e.g., Roche cobas e-series).
- hs-cTnT reagent kit (contains biotinylated monoclonal anti-troponin T antibody, monoclonal anti-troponin T antibody labeled with a ruthenium complex, and streptavidin-coated microparticles).
- Calibrators and quality control materials.
- Patient blood samples collected in lithium heparin plasma or serum tubes.
- Centrifuge.

Procedure (based on electrochemiluminescence immunoassay - ECLIA principle):

- Sample Preparation:
 - Collect whole blood via venipuncture.
 - Centrifuge the sample to separate plasma or serum from blood cells.



• Ensure the sample is free of fibrin, hemolysis, and microbial contamination.

Assay Incubation:

- The automated analyzer pipettes a specific volume of the sample, the biotinylated antibody, and the ruthenium-labeled antibody into a reaction vessel.
- During the first incubation, a "sandwich" complex is formed, where the troponin T in the sample is bound by both the biotinylated and ruthenium-labeled antibodies.

Complex Capture:

- Streptavidin-coated microparticles are added to the reaction mixture.
- During the second incubation, the entire sandwich complex binds to the solid phase (the microparticles) via the interaction between biotin and streptavidin.

Detection:

- The reaction mixture is transferred to a measuring cell where the microparticles are magnetically captured onto the surface of an electrode.
- Unbound substances are washed away.
- A voltage is applied to the electrode, inducing a chemiluminescent emission from the ruthenium complex.

Quantification:

- The analyzer's photomultiplier measures the intensity of the emitted light.
- The light signal is directly proportional to the concentration of troponin T in the sample.
- The analyzer calculates the hs-cTnT concentration by comparing the sample's signal to a calibration curve generated from known standards.
- Quality Control: Run quality control samples with known concentrations at regular intervals to ensure the accuracy and precision of the assay. The results should fall within predefined



ranges.

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- To cite this document: BenchChem. [Harnessing Novel Therapeutic Avenues in Cardiovascular Disease: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044104#potential-research-applications-in-cardiovascular-disease]

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